
1,1-Dimethoxysilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxysilinane: is an organosilicon compound with the molecular formula C3H10O2Si . It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor for various silicon-based materials. The compound is known for its reactivity and versatility in forming silicon-oxygen bonds, making it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of surfaces for biological assays and in the preparation of bio-compatible materials.
Medicine: It is utilized in the development of drug delivery systems and in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .
Vergleich Mit ähnlichen Verbindungen
Dimethyldiethoxysilane: This compound is similar to 1,1-dimethoxysilinane but contains ethoxy groups instead of methoxy groups.
Trimethoxysilane: Another similar compound, trimethoxysilane, contains three methoxy groups and is used in the synthesis of silanes and siloxanes.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable silicon-oxygen bonds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
18141-41-8 |
|---|---|
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
1,1-dimethoxysilinane |
InChI |
InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI-Schlüssel |
PRJORQHABDGVIA-UHFFFAOYSA-N |
SMILES |
CO[Si]1(CCCCC1)OC |
Kanonische SMILES |
CO[Si]1(CCCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


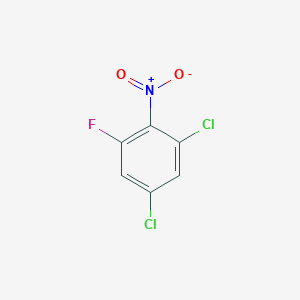
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid](/img/structure/B3048698.png)
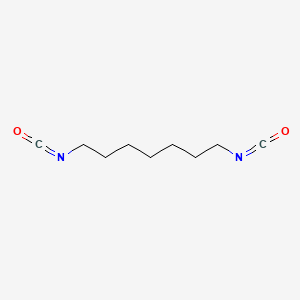
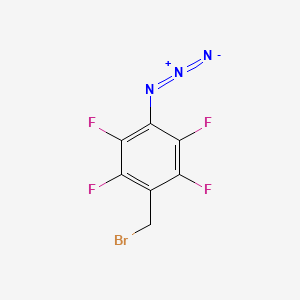
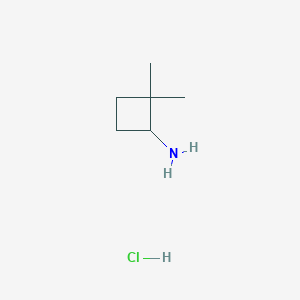
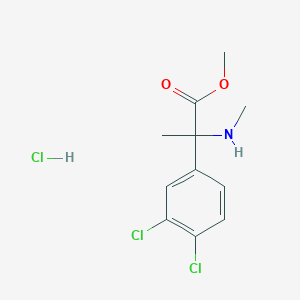
![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)
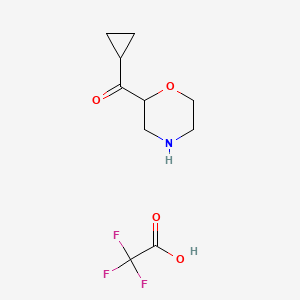
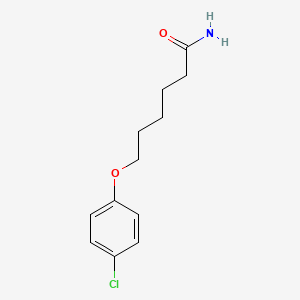
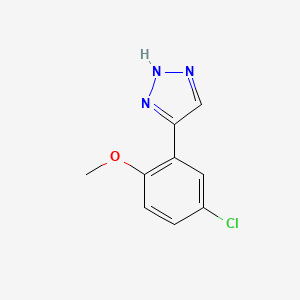
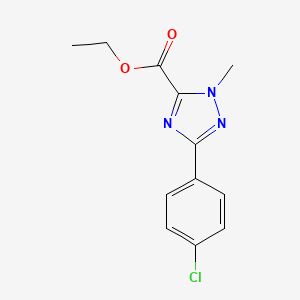
![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)
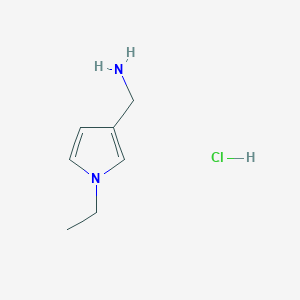
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B3048718.png)
